4-Fluoro-1-nitro-2-propoxybenzene
Overview
Description
“4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .
Synthesis Analysis
The synthesis of “4-Fluoro-1-nitro-2-propoxybenzene” involves the reaction of 5-fluoro-2-nitrophenol with n-propyl iodide and potassium carbonate . The reaction is carried out in dimethylformamide (DMF) at 50°C .Molecular Structure Analysis
The InChI code for “4-Fluoro-1-nitro-2-propoxybenzene” is 1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 . This indicates the presence of a fluorine atom, a nitro group, and a propoxy group attached to a benzene ring.Scientific Research Applications
-
Scientific Field : Materials Chemistry
- Application Summary : “4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound with the molecular formula C9H10FNO3 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. As a chemical compound, it can be used in reactions under controlled conditions, following standard laboratory safety protocols .
- Results or Outcomes : The outcomes obtained would also depend on the specific experiment or study. In general, the use of this compound could contribute to the advancement of research in the aforementioned fields .
-
Scientific Field : Bioconjugation and Surface Engineering
- Application Summary : A similar compound, “4-fluoro-3-nitrophenyl azide”, has been used for biomolecule immobilization and bioconjugation . This involves the use of the compound as a photolinker to produce a chemical linkage upon photo-irradiation .
- Methods of Application : The compound is applied to an inert surface and activated through photochemical reactions. This activated surface can then conjugate a biomolecule without any catalyst, reagent, or modification .
- Results or Outcomes : The use of this compound has enabled the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers. This has applications in rapid diagnostics and other areas .
-
Scientific Field : Organic Synthesis
- Application Summary : “4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound that can be used in organic synthesis . This involves the use of the compound as a reagent in various chemical reactions to produce other organic compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. As a chemical reagent, it can be used in reactions under controlled conditions, following standard laboratory safety protocols .
- Results or Outcomes : The outcomes obtained would also depend on the specific synthesis. In general, the use of this compound could contribute to the advancement of research in organic synthesis .
-
Scientific Field : Surface Engineering
- Application Summary : A similar compound, “1-fluoro-2-nitro-4-azidobenzene”, has been used for surface engineering . This involves the use of the compound as a photolinker to produce a chemical linkage upon photo-irradiation .
- Methods of Application : The compound is applied to an inert surface and activated through photochemical reactions. This activated surface can then conjugate a biomolecule without any catalyst, reagent, or modification .
- Results or Outcomes : The use of this compound has enabled the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers. This has applications in rapid diagnostics and other areas .
-
Scientific Field : Materials Chemistry
- Application Summary : “4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound with the molecular formula C9H10FNO3 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. As a chemical compound, it can be used in reactions under controlled conditions, following standard laboratory safety protocols .
- Results or Outcomes : The outcomes obtained would also depend on the specific experiment or study. In general, the use of this compound could contribute to the advancement of research in the aforementioned fields .
-
Scientific Field : Surface Engineering
- Application Summary : A similar compound, “1-fluoro-2-nitro-4-azidobenzene”, has been used for surface engineering . This involves the use of the compound as a photolinker to produce a chemical linkage upon photo-irradiation .
- Methods of Application : The compound is applied to an inert surface and activated through photochemical reactions. This activated surface can then conjugate a biomolecule without any catalyst, reagent, or modification .
- Results or Outcomes : The use of this compound has enabled the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers. This has applications in rapid diagnostics and other areas .
Safety And Hazards
The safety data sheet for “4-Fluoro-1-nitro-2-propoxybenzene” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
4-fluoro-1-nitro-2-propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIERVAJLYZESGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716520 | |
Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-nitro-2-propoxybenzene | |
CAS RN |
28987-45-3 | |
Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.